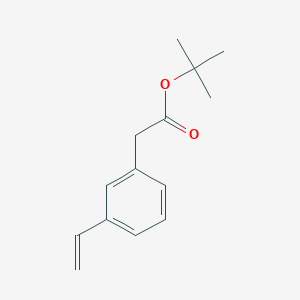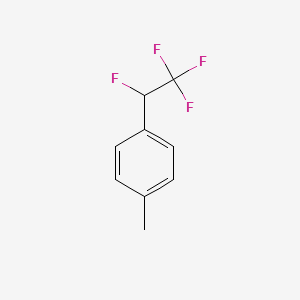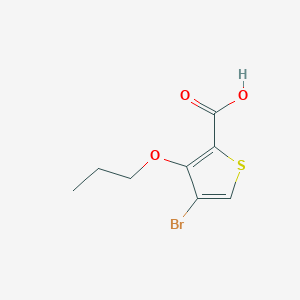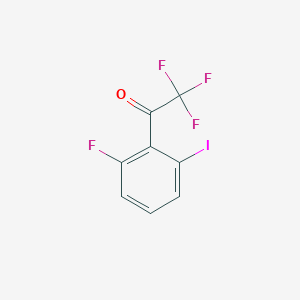
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine is a chemical compound with the following structural formula:
C15H31NO6
It features a tetraoxa-hexadecylamine backbone, where the oxygen atoms form a bridge between carbon atoms. This compound is used in various research applications due to its unique properties .
Méthodes De Préparation
The synthetic routes for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine involve the protection of a primary amine group with an isopropylidene moiety. The industrial production methods may vary, but the key steps include:
Protection of Primary Amine: The primary amine is reacted with an isopropylidene reagent (such as acetone) to form the protected amine.
Deprotection: The isopropylidene group is removed under specific conditions to yield the target compound.
Analyse Des Réactions Chimiques
15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:
Oxidation: Treatment with oxidizing agents (e.g., hydrogen peroxide) can lead to the formation of corresponding oxo-compounds.
Reduction: Reduction using reducing agents (e.g., sodium borohydride) converts the oxo-groups back to primary amines.
Substitution: The amine can undergo nucleophilic substitution reactions with alkyl halides or acyl chlorides.
Major products formed from these reactions include derivatives of the protected amine, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: May serve as a linker in drug conjugates or bioconjugation reactions.
Medicine: Investigated for drug delivery systems due to its stability and solubility properties.
Mécanisme D'action
The exact mechanism of action for 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine depends on its specific use. It likely interacts with cellular membranes, affecting permeability and transport processes.
Comparaison Avec Des Composés Similaires
While there are no direct analogs, similar compounds include other protected amines and polyether derivatives. the unique isopropylidene protection pattern sets 15,16-O-(Isopropylidene)-4,7,10,13-tetraoxa-hexadecylamine apart.
Remember that this compound is primarily used in research settings, and its applications continue to evolve as scientists explore its properties
Propriétés
Formule moléculaire |
C15H31NO6 |
|---|---|
Poids moléculaire |
321.41 g/mol |
Nom IUPAC |
3-[2-[2-[2-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]ethoxy]ethoxy]ethoxy]propan-1-amine |
InChI |
InChI=1S/C15H31NO6/c1-15(2)21-13-14(22-15)12-20-11-10-19-9-8-18-7-6-17-5-3-4-16/h14H,3-13,16H2,1-2H3 |
Clé InChI |
IHVJHRJGVDCAQM-UHFFFAOYSA-N |
SMILES canonique |
CC1(OCC(O1)COCCOCCOCCOCCCN)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


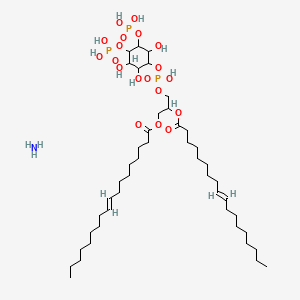
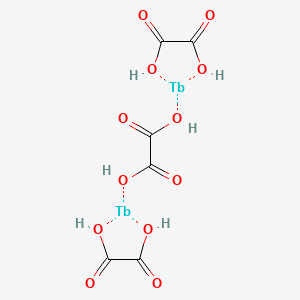



![Propanoic acid, 3-[(1,1,2,2,3,3,4,4-octafluoropentyl)oxy]-, methyl ester](/img/structure/B12079175.png)
